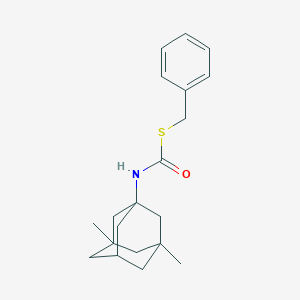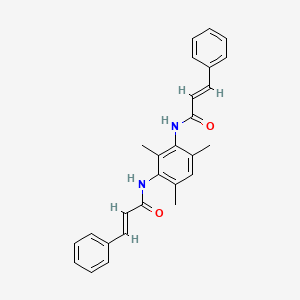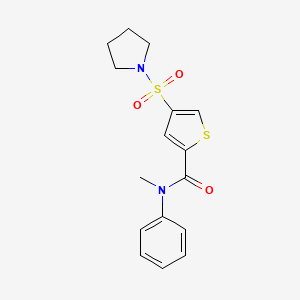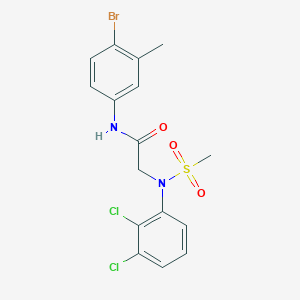![molecular formula C19H22N2O4S B5132364 N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5132364.png)
N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as MEOP or MEOP-SO2NH2, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MEOP-SO2NH2 is a sulfonamide-based compound that belongs to the class of N-arylalkylamides.
Wirkmechanismus
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide-SO2NH2 is not fully understood. However, it is believed to target specific proteins involved in cancer cell growth, inflammation, and oxidative stress. N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide-SO2NH2 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth. N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide-SO2NH2 also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the production of pro-inflammatory cytokines. Inhibition of NF-κB leads to the reduction of pro-inflammatory cytokine production, resulting in the anti-inflammatory effects of N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide-SO2NH2. N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide-SO2NH2 also possesses antioxidant activity, which is believed to be responsible for its neuroprotective effects.
Biochemical and Physiological Effects:
N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide-SO2NH2 has been shown to exhibit anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It also possesses anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. In addition, N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide-SO2NH2 has been shown to protect against neurotoxicity induced by oxidative stress by reducing the production of reactive oxygen species and increasing the activity of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide-SO2NH2 has several advantages for lab experiments. It is relatively easy to synthesize and has good solubility in water and organic solvents. N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide-SO2NH2 has been shown to be stable under physiological conditions and does not undergo rapid metabolism. However, N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide-SO2NH2 has some limitations for lab experiments. It is a sulfonamide-based compound, which may limit its use in certain applications. N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide-SO2NH2 is also relatively expensive compared to other compounds.
Zukünftige Richtungen
There are several future directions for the research on N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide-SO2NH2. One direction is to investigate its potential therapeutic applications in other fields such as cardiovascular disease and diabetes. Another direction is to study the structure-activity relationship of N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide-SO2NH2 and its analogs to identify more potent and selective compounds. Furthermore, the development of new synthetic routes for N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide-SO2NH2 and its analogs may lead to more efficient and cost-effective production.
Synthesemethoden
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide-SO2NH2 involves the reaction of 2-methoxyphenethylamine with 4-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The purity of the synthesized compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide-SO2NH2 has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neuroprotection. N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide-SO2NH2 has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells. It also possesses anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide-SO2NH2 has been shown to protect against neurotoxicity induced by oxidative stress.
Eigenschaften
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-18-6-3-2-5-15(18)12-13-20-26(23,24)17-10-8-16(9-11-17)21-14-4-7-19(21)22/h2-3,5-6,8-11,20H,4,7,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPXSESDPOFTJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromo-2-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5132281.png)
![N-[2-(1,4-dithiepan-6-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(4-methylphenyl)propanamide](/img/structure/B5132285.png)
![4-[2-(4-hydroxy-3-methoxybenzoyl)carbonohydrazonoyl]phenyl 3-methylbenzoate](/img/structure/B5132288.png)

![1-chloro-4-[3-(isopropylthio)propoxy]benzene](/img/structure/B5132303.png)


![2-acetyl-6-methyl-5-[5-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5132315.png)

![1-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5132324.png)

![6-bromo-3-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B5132348.png)

![diethyl [4-(2,6-dimethylphenoxy)butyl]malonate](/img/structure/B5132361.png)